(2E)-3-(furan-2-yl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}prop-2-enamide
Description
The compound “(2E)-3-(furan-2-yl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}prop-2-enamide” is a structurally complex enamide featuring a furan moiety and a sulfamoyl-linked 5-methyl-1,2-oxazole group. Its synthesis likely involves multi-step reactions, including N-acylation and sulfonamide formation, as inferred from analogous procedures in the literature. For example, similar compounds are synthesized via N-acylation using activated acyl chlorides in two-phase solvent systems (e.g., toluene/K₂CO₃) to achieve moderate yields (~79%) .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-12-11-16(19-25-12)20-26(22,23)15-7-4-13(5-8-15)18-17(21)9-6-14-3-2-10-24-14/h2-11H,1H3,(H,18,21)(H,19,20)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDKUUXBRNEVGS-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Heterocyclic Modifications
- Thiazole vs. Oxazole Derivatives: The compound in -({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide, replaces the target’s 5-methyl-1,2-oxazole with a thiazole group. Thiazoles are electron-rich and may enhance antimicrobial activity, whereas oxazoles (as in the target compound) could improve metabolic stability due to reduced reactivity .
- Furan-Containing Analogues: highlights 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides. The shared furan moiety in both compounds suggests a role in modulating lipophilicity and bioavailability. However, the target’s enamide linker may confer greater conformational rigidity compared to the triazole-thioether scaffold in .
Sulfonamide and Acetamide Linkers
- Sulfamoyl vs. Acetamide Groups: The target’s sulfamoyl group (Ar-SO₂-NH-) is a hallmark of sulfa drugs, often associated with antibacterial activity. In contrast, ’s N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide uses a phenoxyacetamide linker, which may target protease enzymes due to its peptide-like structure .
Anti-Exudative Activity
Antimicrobial Potential
- The sulfamoyl group in the target compound is structurally akin to sulfonamide antibiotics. In contrast, ’s 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-furo[2,3-b]pyridine derivative includes a trifluoroethylamino group, which may improve bacterial membrane penetration but increase toxicity .
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